(4R,4aS)-4-[2-(furan-3-yl)ethyl]-4-hydroxy-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydronaphthalen-1-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Solidagenone can be synthesized through various chemical reactions involving diterpenoid precursors. One common method involves the semisynthesis of solidagenone derivatives from naturally occurring labdane diterpenes . The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperature and pressure settings to facilitate the desired transformations .
Industrial Production Methods
Industrial production of solidagenone involves the extraction of the compound from Solidago chilensis Meyen using solvent extraction techniques. The plant material is subjected to maceration or percolation with solvents such as ethanol or methanol to obtain the crude extract. This extract is then purified using chromatographic techniques to isolate solidagenone in its pure form .
Chemical Reactions Analysis
Types of Reactions
Solidagenone undergoes various chemical reactions, including:
Oxidation: Solidagenone can be oxidized to form corresponding oxides and other derivatives.
Reduction: Reduction reactions can convert solidagenone into its reduced forms.
Substitution: Substitution reactions involve the replacement of functional groups in solidagenone with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of solidagenone, each with distinct chemical and biological properties .
Scientific Research Applications
Solidagenone has a wide range of scientific research applications, including:
Mechanism of Action
Solidagenone exerts its effects primarily by modulating the NF-κB signaling pathway. It inhibits the activation of NF-κB, a transcription factor involved in the expression of pro-inflammatory cytokines and other mediators . By reducing the levels of nitric oxide, tumor necrosis factor-alpha, and interleukin-1 beta, solidagenone effectively mitigates inflammatory responses . The molecular targets include the IκB kinase enzyme and the p65 subunit of NF-κB .
Comparison with Similar Compounds
Solidagenone is unique among labdane diterpenoids due to its potent anti-inflammatory and anti-asthmatic properties. Similar compounds include:
Deoxysolidagenone: Another diterpenoid from Solidago chilensis with similar anti-inflammatory properties.
Solidagolactol: A related compound with distinct chemical and biological activities.
Solidagenone stands out due to its specific mechanism of action and its effectiveness in various experimental models of inflammation and asthma .
Properties
Molecular Formula |
C20H28O3 |
---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
(4R,4aS)-4-[2-(furan-3-yl)ethyl]-4-hydroxy-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydronaphthalen-1-one |
InChI |
InChI=1S/C20H28O3/c1-14-12-16(21)17-18(2,3)8-5-9-19(17,4)20(14,22)10-6-15-7-11-23-13-15/h7,11-13,17,22H,5-6,8-10H2,1-4H3/t17?,19-,20+/m0/s1 |
InChI Key |
XDYGCIOWNPNVIH-ZYJPSCNZSA-N |
Isomeric SMILES |
CC1=CC(=O)C2[C@@]([C@]1(CCC3=COC=C3)O)(CCCC2(C)C)C |
SMILES |
CC1=CC(=O)C2C(CCCC2(C1(CCC3=COC=C3)O)C)(C)C |
Canonical SMILES |
CC1=CC(=O)C2C(CCCC2(C1(CCC3=COC=C3)O)C)(C)C |
Synonyms |
solidagenone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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